molecular formula C7H7N3O3 B1618382 N-(3-nitropyridin-2-yl)acetamide CAS No. 79371-44-1

N-(3-nitropyridin-2-yl)acetamide

Cat. No. B1618382
CAS RN: 79371-44-1
M. Wt: 181.15 g/mol
InChI Key: WSEDMMYPNMRUMU-UHFFFAOYSA-N
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Description

“N-(3-nitropyridin-2-yl)acetamide” is a chemical compound with the CAS Number: 79371-44-1 . It has a molecular weight of 181.15 . The IUPAC name for this compound is N-(3-nitro-2-pyridinyl)acetamide .


Molecular Structure Analysis

The InChI code for “N-(3-nitropyridin-2-yl)acetamide” is 1S/C7H7N3O3/c1-5(11)9-7-6(10(12)13)3-2-4-8-7/h2-4H,1H3,(H,8,9,11) .

It is stored at room temperature .

Scientific Research Applications

Synthesis and Chemical Properties

N-(3-nitropyridin-2-yl)acetamide derivatives are explored for their synthetic pathways and chemical properties. Research in this area often focuses on the development of new compounds with potential applications in various fields, including materials science and pharmaceuticals. For instance, studies on the synthesis of chloropyridinyl neonicotinoid insecticides, which share the chloropyridinylmethyl group but differ in substituents, highlight the significance of molecular diversity in facilitating metabolism in organisms, suggesting potential applications in designing environmentally friendly pesticides (Ford & Casida, 2006).

Corrosion Inhibition

A unique application of N-(3-nitropyridin-2-yl)acetamide derivatives is in the field of corrosion science. One study synthesized 2-(Alkylsulfanyl)-N-(pyridin-2-yl) acetamide derivatives and evaluated their effectiveness as corrosion inhibitors. These compounds showed promising results in protecting steel coupons in acidic and oil medium, indicating their potential as cost-effective and efficient corrosion inhibitors for industrial applications (Yıldırım & Cetin, 2008).

Anticancer and Antimicrobial Activities

Research on the biomedical applications of N-(3-nitropyridin-2-yl)acetamide derivatives has identified potential anticancer and antimicrobial properties. A study on synthesized 2-(Substituted phenoxy) Acetamide Derivatives revealed their anticancer, anti-inflammatory, and analgesic activities, suggesting these compounds could be developed into therapeutic agents (Rani et al., 2014). Another study found that N-substituted benzimidazole-based derivatives exhibited potent antibacterial activity against Methicillin Resistant Staphylococcus aureus (MRSA), highlighting the potential of these compounds in addressing antibiotic resistance challenges (Chaudhari et al., 2020).

Environmental Biodegradation

A study on the biodegradation of acetamiprid, a chloropyridinyl neonicotinoid insecticide, by a newly isolated bacterial strain demonstrated that these compounds can be broken down into less harmful products. This research highlights the environmental application of N-(3-nitropyridin-2-yl)acetamide derivatives in reducing pollution caused by widely used agricultural chemicals (Tang et al., 2012).

Safety And Hazards

The safety information for “N-(3-nitropyridin-2-yl)acetamide” includes several hazard statements: H302, H315, H318, H335 . Precautionary measures include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P310, P312, P330, P332+P313, P362, P403+P233, P405, P501 .

properties

IUPAC Name

N-(3-nitropyridin-2-yl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7N3O3/c1-5(11)9-7-6(10(12)13)3-2-4-8-7/h2-4H,1H3,(H,8,9,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WSEDMMYPNMRUMU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=C(C=CC=N1)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10343051
Record name N-(3-Nitropyridin-2-yl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10343051
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

181.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3-nitropyridin-2-yl)acetamide

CAS RN

79371-44-1
Record name N-(3-Nitropyridin-2-yl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10343051
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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